REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10])([O-:3])=[O:2].Br[CH2:12][CH2:13][CH3:14].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:12]([O:10][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[N+:1]([O-:3])=[O:2])[CH2:13][CH3:14] |f:2.3.4|
|
Name
|
|
Quantity
|
111.2 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
98.4 g
|
Type
|
reactant
|
Smiles
|
BrCCC
|
Name
|
|
Quantity
|
121.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
, filtered the reaction mass
|
Type
|
WASH
|
Details
|
the residue was washed with acetone
|
Type
|
CUSTOM
|
Details
|
To the residue of the evaporation
|
Type
|
ADDITION
|
Details
|
was added 200 cc of dichloromethane
|
Type
|
WASH
|
Details
|
the residue was washed with 100 cc of water
|
Type
|
CUSTOM
|
Details
|
separated into two layers
|
Type
|
WASH
|
Details
|
The dichloromethane layer was washed with 100 cc of 10% Na2CO3
|
Type
|
CUSTOM
|
Details
|
separated again
|
Type
|
WASH
|
Details
|
washed again with 100 cc of water
|
Type
|
DISTILLATION
|
Details
|
The main fraction distilled at 103°-106° C. at 0.2-0.3 mm Hg
|
Type
|
CUSTOM
|
Details
|
, giving 130 g
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)OC1=C(C=CC=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |